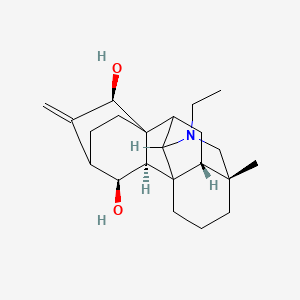
Bouin/'SFluid(HistopathologyFixative)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bouin’s Fluid, also known as Bouin’s Solution, is a compound fixative widely used in histology. It was invented by French biologist Pol Bouin. The solution is composed of picric acid, acetic acid, and formaldehyde in an aqueous solution. Bouin’s Fluid is particularly useful for the fixation of gastrointestinal tract biopsies because it allows for crisper and better nuclear staining compared to 10% neutral-buffered formalin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bouin’s Fluid is prepared by mixing the following components:
- Picric acid, saturated aqueous solution – 75 ml
- Formalin (40% aqueous solution of formaldehyde) – 25 ml
- Glacial acetic acid – 5 ml
The components are mixed thoroughly to ensure a homogeneous solution .
Industrial Production Methods: In industrial settings, Bouin’s Fluid is produced by combining the same components in large-scale mixing tanks. The solution is then filtered to remove any impurities and packaged in appropriate containers for distribution to laboratories and medical facilities.
Chemical Reactions Analysis
Bouin’s Fluid undergoes several chemical reactions due to its components:
Formaldehyde: Acts as a cross-linking agent, forming covalent bonds with proteins and nucleic acids, leading to tissue fixation.
Picric Acid: Acts as a mordant, enhancing the staining properties of tissues.
Acetic Acid: Helps in lysing red blood cells and dissolving small iron and calcium deposits in tissues.
Common reagents and conditions used in these reactions include aqueous solutions of the components, typically at room temperature. The major products formed from these reactions are fixed tissues with preserved morphology and enhanced staining properties.
Scientific Research Applications
Bouin’s Fluid has a wide range of applications in scientific research:
Histology: Used for the fixation of tissues, particularly gastrointestinal tract biopsies, due to its ability to provide crisper and better nuclear staining.
Embryonic Studies: Popular for preserving nuclei and chromosomes in embryonic tissues.
Marine Biology: Used for the fixation of marine invertebrates.
Trichrome Staining: Compatible with trichrome stains due to its mordanting effect on tissues.
Mechanism of Action
Bouin’s Fluid exerts its effects through a combination of coagulative and additive processes:
Formaldehyde: Cross-links proteins, forming covalent bonds that stabilize tissue structure.
Picric Acid: Enhances staining properties by acting as a mordant.
Acetic Acid: Lysing red blood cells and dissolving small iron and calcium deposits
These actions result in the preservation of tissue morphology and enhanced staining properties, making Bouin’s Fluid an effective fixative for histological studies.
Comparison with Similar Compounds
Bouin’s Fluid is unique due to its combination of picric acid, acetic acid, and formaldehyde. Similar compounds include:
10% Neutral-Buffered Formalin: Commonly used for routine histopathology but does not provide the same level of nuclear staining as Bouin’s Fluid.
Zenker’s Fixative: Contains mercuric chloride and is used for preserving tissue morphology but is more toxic compared to Bouin’s Fluid.
Gendre Solution: An alcoholic version of Bouin’s Fluid, using an alcoholic solution saturated with picric acid instead of an aqueous solution.
Bouin’s Fluid stands out due to its balanced combination of components that provide excellent nuclear and cytoplasmic staining while preserving tissue morphology.
Properties
CAS No. |
1302-86-2 |
|---|---|
Molecular Formula |
C2H2F2O |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



